4-Methylpiperidine-4-carboxamide hydrochloride

Quality Control Analytical Chemistry Procurement Specification

This hydrochloride salt provides a conformationally constrained building block for CNS and protease inhibitor programs. Its quaternary 4-methyl substitution eliminates rotational flexibility at the 4-position, enhancing target selectivity and reducing off-target promiscuity. The hydrophilic profile (LogD pH 7.4: -2.99) suits fragment-based screening for polar binding pockets, minimizing aggregation artifacts. - 97% purity grade with batch-specific QC (NMR, HPLC) for reproducible enzymatic inhibition and crystallization assays. - Consistent stoichiometry and improved solid-state stability versus the free base for automated library synthesis.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 1257301-28-2
Cat. No. B1403237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidine-4-carboxamide hydrochloride
CAS1257301-28-2
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C(=O)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-7(6(8)10)2-4-9-5-3-7;/h9H,2-5H2,1H3,(H2,8,10);1H
InChIKeyHYAIBMPHCZJEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpiperidine-4-carboxamide hydrochloride Overview


4-Methylpiperidine-4-carboxamide hydrochloride (CAS 1257301-28-2) is a piperidine-4-carboxamide derivative featuring a quaternary 4-methyl substitution and a primary carboxamide functional group, supplied as the hydrochloride salt (molecular formula C₇H₁₅ClN₂O, MW 178.66) [1]. The compound serves as a constrained building block in protease inhibitor and CNS drug design , with the piperidine-4-carboxamide scaffold recognized as a versatile template for pharmacologically active molecules [2].

Scaffold
Constrained piperidine-4-carboxamide with quaternary 4-methyl
Salt Form
Hydrochloride salt for solid-state handling and synthesis
Workflow
Building block for CNS SAR and protease inhibitor design

Non-Interchangeability of 4-Methylpiperidine-4-carboxamide hydrochloride


Piperidine-4-carboxamide derivatives exhibit pronounced structure-activity sensitivity to substitution patterns. The 4-methyl quaternary substitution on the piperidine ring confers distinct physicochemical properties, including altered pKa, LogP, and LogD values compared to unsubstituted piperidine-4-carboxamide [1]. Furthermore, the hydrochloride salt form (MW 178.66) differs fundamentally from the free base (4-methylpiperidine-4-carboxamide, CAS 1003021-83-7, MW 142.20) in molecular weight, crystallinity, solubility behavior, and formulation compatibility . Even within the piperidine-4-carboxamide class, variations in ring substitution (4-methyl vs. N-methyl vs. unsubstituted) and counterion selection (HCl vs. free base vs. alternative salts) can alter reactivity, stability, and biological target engagement [2]. These non-interchangeable differences necessitate compound-specific validation rather than generic substitution.

4-Methyl quaternary substitution vs. unsubstituted piperidine-4-carboxamide
The quaternary methyl alters LogP, pKa, and conformational freedom; physicochemical and SAR profiles may shift significantly, requiring compound-specific validation rather than generic substitution.
Hydrochloride salt vs. free base (CAS 1003021-83-7)
Salt form impacts solubility, crystallinity, and synthetic compatibility. Direct interchange without method re-evaluation may lead to unexpected handling or reaction outcomes.

Differentiation Evidence for 4-Methylpiperidine-4-carboxamide hydrochloride


Purity Specifications Across Commercial Suppliers

Commercial suppliers report distinct purity specifications for 4-Methylpiperidine-4-carboxamide hydrochloride (CAS 1257301-28-2). Bidepharm and CymitQuimica offer the compound at 97% purity with batch-specific QC documentation including NMR and HPLC . Other suppliers including Chemenu, ChemShuttle, Hit2Lead, and Fluorochem specify 95% purity .

Purity Specification
Head-to-head
97% purity (two suppliers) vs 95% purity (four commercial sources)
Higher purity grade may reduce impurity-derived artifacts in SAR and crystallization studies.
Analytical methods (HPLC/NMR) vary by supplier; batch QC documentation recommended.
Quality Control Analytical Chemistry Procurement Specification

Lipophilicity Differentiation from Unsubstituted Analog

4-Methylpiperidine-4-carboxamide hydrochloride (as the free base moiety) exhibits a calculated Log P of -0.37, which is substantially lower than the typical Log P range for unsubstituted piperidine-4-carboxamide (approximately 0.5-1.0 based on predicted values for similar small amides) [1]. The LogD (pH 7.4) value of -2.99 and LogD (pH 5.5) of -3.60 indicate high hydrophilicity under physiological pH conditions [1].

Lipophilicity (Log P)
Class-level
Log P −0.37 vs ~0.5–1.0 for unsubstituted analog
Higher hydrophilicity may reduce membrane permeability and influence CNS exposure models.
Calculated values; experimental Log P data not located.
Physicochemical Properties Lipophilicity Drug-likeness Formulation

Hydrochloride Salt vs. Free Base

4-Methylpiperidine-4-carboxamide hydrochloride (CAS 1257301-28-2, MW 178.66) is supplied as a solid hydrochloride salt , whereas the corresponding free base 4-methylpiperidine-4-carboxamide (CAS 1003021-83-7, MW 142.20) represents the non-salt form [1]. The hydrochloride salt form typically offers enhanced aqueous solubility and improved crystallinity compared to the free base.

Salt Form Identity
Head-to-head
HCl salt (MW 178.66) vs free base (MW 142.20)
Salt selection affects solubility, crystallinity, and synthetic handling.
MW difference consistent with one HCl equivalent.
Salt Selection Solid Form Crystallinity Formulation

4-Methyl Quaternary Substitution Constraint

4-Methylpiperidine-4-carboxamide hydrochloride features a quaternary carbon at the 4-position of the piperidine ring (SMILES: CC1(CCNCC1)C(=O)N) [1]. This 4-methyl substitution introduces a steric constraint absent in unsubstituted piperidine-4-carboxamide (CAS 39674-99-2) [2]. Piperidine-4-carboxamide derivatives with 4-substitution have been explored as conformationally constrained scaffolds for receptor ligand design, with substitution patterns modulating binding affinity and selectivity profiles [3].

Conformational Constraint
Class-level
Quaternary 4-methyl (C(CH₃)C(O)NH₂) vs secondary CH in unsubstituted
Restricted rotation may influence entropic contribution to target binding and selectivity profiles.
Structural analysis from SMILES; biological SAR context required.
Conformational Restriction Medicinal Chemistry Scaffold Design

Ionization Behavior Comparison

The calculated acid pKa of 4-methylpiperidine-4-carboxamide hydrochloride (free base moiety) is 16.68 [1], indicating the amide proton is extremely weakly acidic. The piperidine nitrogen pKa is estimated at approximately 8.47 . In contrast, unsubstituted piperidine-4-carboxamide typically exhibits a piperidine nitrogen pKa of approximately 9.0-9.5 (class-level estimate for secondary amine piperidines).

Piperidine pKa
Class-level
pKa ~8.47 vs ~9.0–9.5 for unsubstituted piperidine-4-carboxamide
Lower basicity alters protonation at physiological pH, potentially affecting solubility and permeability.
Estimated values; experimental titration data needed.
Ionization pKa pH-dependent solubility Absorption

Applications of 4-Methylpiperidine-4-carboxamide hydrochloride


Constrained Building Block for CNS SAR

The quaternary 4-methyl substitution in 4-Methylpiperidine-4-carboxamide hydrochloride provides a conformationally constrained scaffold that eliminates rotational flexibility at the 4-position. This structural feature is particularly valuable in central nervous system (CNS) drug discovery programs where conformational restriction can enhance target selectivity and reduce off-target promiscuity. The piperidine-4-carboxamide scaffold has been employed as a template for sigma-1 receptor ligands, with substitution patterns modulating binding affinity [1]. The hydrochloride salt form offers reliable solid-state handling and aqueous solubility suitable for automated library synthesis workflows.

Protease Inhibitor Intermediate

This compound is identified as a building block in protease inhibitor design . The 97% purity grade (available from Bidepharm and CymitQuimica) is recommended for applications where trace impurities could confound enzymatic inhibition assays or crystallization trials. The hydrochloride salt form ensures consistent stoichiometry and may provide improved stability during storage and reaction setup compared to the free base.

Physicochemical Property-Driven Fragment Screening

With a calculated Log P of -0.37 and LogD (pH 7.4) of -2.99 [2], this compound resides in a hydrophilic property space distinct from many CNS-oriented piperidine fragments. This low lipophilicity profile makes it suitable for fragment-based screening campaigns targeting polar binding pockets or for developing tool compounds requiring high aqueous solubility to minimize aggregation and non-specific binding artifacts. The compound complies with Lipinski‘s Rule of Five parameters based on calculated properties [2].

Reference Standard for Piperidine-4-carboxamide SAR

When conducting systematic structure-activity relationship (SAR) investigations of piperidine-4-carboxamide derivatives, this compound serves as a defined comparator representing the 4-methyl quaternary substitution variant. The availability of batch-specific QC documentation (NMR, HPLC) from certain suppliers supports its use as a reference standard for comparative potency, selectivity, and physicochemical profiling against N-methyl, unsubstituted, or alternative 4-substituted analogs.

Application
Selection Property
Validation Focus
CNS conformational constraint studies
Quaternary 4-methyl scaffold
Conformational restriction effects on selectivity
Protease inhibitor intermediate synthesis
High-purity hydrochloride form
Impurity-related assay interference
Hydrophilic fragment-based screening
Low LogP/LogD profile
Aqueous solubility and aggregation control
Piperidine-4-carboxamide SAR comparator
4-methyl substitution variant
Comparative physicochemical profiling

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